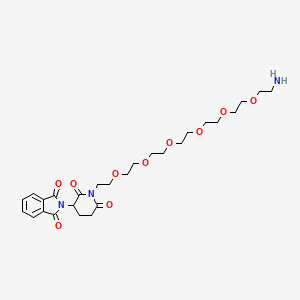
Amino-PEG6-Thalidomide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Amino-PEG6-Thalidomide is a polyethylene glycol (PEG)-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound combines the properties of thalidomide, a well-known immunomodulatory drug, with a PEG linker, enhancing its solubility and bioavailability. The primary function of this compound is to facilitate the targeted degradation of specific proteins within cells by leveraging the ubiquitin-proteasome system .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Amino-PEG6-Thalidomide involves several steps:
Thalidomide Synthesis: Thalidomide is synthesized through the reaction of phthalic anhydride with glutamic acid, followed by cyclization to form the isoindole-1,3-dione structure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous flow chemistry is often employed to enhance efficiency, reproducibility, and safety. This method allows for the precise control of reaction conditions and the production of high-purity compounds .
化学反応の分析
Types of Reactions: Amino-PEG6-Thalidomide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, allowing for the modification of the compound.
Conjugation Reactions: The PEG linker facilitates conjugation with other molecules, such as ligands or targeting moieties.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides are commonly used under mild conditions.
Conjugation: Reagents like N-hydroxysuccinimide (NHS) esters or carbodiimides are used to activate carboxyl groups for conjugation with the amino group.
Major Products:
PROTACs: The primary products formed from reactions involving this compound are PROTAC molecules, which are used for targeted protein degradation.
科学的研究の応用
Amino-PEG6-Thalidomide has a wide range of applications in scientific research:
Chemistry: It is used as a linker in the synthesis of PROTACs, enabling the study of targeted protein degradation.
Biology: The compound facilitates the investigation of protein-protein interactions and the role of specific proteins in cellular processes.
Medicine: this compound is used in the development of novel therapeutics for diseases such as cancer, where targeted protein degradation can inhibit the growth of cancer cells.
Industry: The compound is employed in the production of high-value pharmaceuticals and research reagents .
作用機序
Amino-PEG6-Thalidomide exerts its effects through the following mechanism:
Binding to Cereblon (CRBN): Thalidomide and its derivatives bind to CRBN, a substrate recognition receptor for the Cullin 4 RING E3 ubiquitin ligase (CRL4) complex.
Recruitment of Target Proteins: The binding induces the recruitment of target proteins to the CRL4 complex.
Ubiquitination and Degradation: The recruited proteins are ubiquitinated and subsequently degraded by the proteasome, leading to the selective degradation of specific proteins .
類似化合物との比較
Lenalidomide: A thalidomide analogue with enhanced immunomodulatory and anti-cancer properties.
Pomalidomide: Another thalidomide analogue with potent anti-inflammatory and anti-cancer activities.
Thalidomide: The parent compound, known for its immunomodulatory and anti-angiogenic effects
Uniqueness of Amino-PEG6-Thalidomide:
特性
IUPAC Name |
2-[1-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2,6-dioxopiperidin-3-yl]isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H39N3O10/c28-7-9-35-11-13-37-15-17-39-19-20-40-18-16-38-14-12-36-10-8-29-24(31)6-5-23(27(29)34)30-25(32)21-3-1-2-4-22(21)26(30)33/h1-4,23H,5-20,28H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBCVQPNTHBDMCS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1N2C(=O)C3=CC=CC=C3C2=O)CCOCCOCCOCCOCCOCCOCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H39N3O10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
565.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














